N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide is a chemical compound that features a diphenylphosphinyl group attached to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide typically involves the reaction of diphenylphosphinic chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and sulfonamides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The diphenylphosphinyl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The sulfonamide group can interact with biological molecules, such as proteins or nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylphosphinyl)benzamide
- N-(Diphenylphosphinyl)-4-chlorobenzenesulfonamide
- N-(Diphenylphosphinyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(Diphenylphosphinyl)-4-methylbenzenesulfonamide is unique due to the presence of both diphenylphosphinyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The 4-methyl group further enhances its specificity and selectivity in various reactions and applications.
Properties
CAS No. |
6002-24-0 |
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Molecular Formula |
C19H18NO3PS |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18NO3PS/c1-16-12-14-19(15-13-16)25(22,23)20-24(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,20,21) |
InChI Key |
UGEINFIVMLNKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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